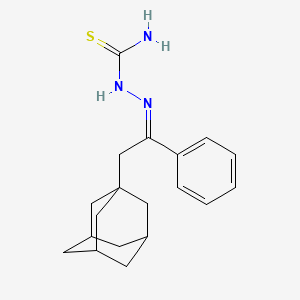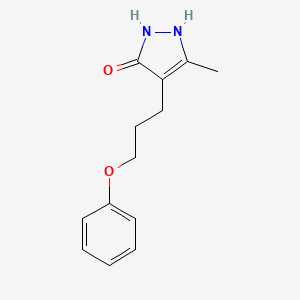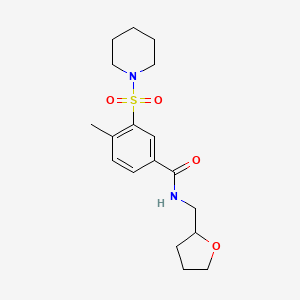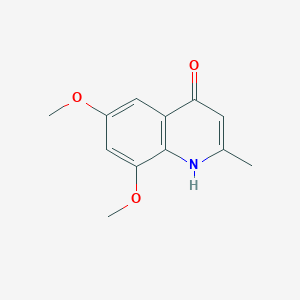
N-(1H-indol-1-ylacetyl)methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-1-ylacetyl)methionine, also known as IAM, is a naturally occurring compound found in the human body. It is a derivative of the amino acid methionine and is involved in various biological processes. IAM has gained interest in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(1H-indol-1-ylacetyl)methionine is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. Studies have shown that N-(1H-indol-1-ylacetyl)methionine can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and anti-inflammatory responses.
Biochemical and Physiological Effects
N-(1H-indol-1-ylacetyl)methionine has been shown to have various biochemical and physiological effects in the body. It can increase cellular energy metabolism, which can be beneficial in diseases such as cancer and diabetes. It can also increase antioxidant defense and reduce inflammation, which can be beneficial in cardiovascular diseases. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
The advantages of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its natural occurrence in the body, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using N-(1H-indol-1-ylacetyl)methionine in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(1H-indol-1-ylacetyl)methionine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Moreover, research can be done to optimize the synthesis method of N-(1H-indol-1-ylacetyl)methionine and develop more efficient and cost-effective methods. Finally, studies can be done to investigate the safety and toxicity of N-(1H-indol-1-ylacetyl)methionine in humans.
Conclusion
In conclusion, N-(1H-indol-1-ylacetyl)methionine is a naturally occurring compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to work by modulating various signaling pathways in the body. N-(1H-indol-1-ylacetyl)methionine has various biochemical and physiological effects and can improve cellular energy metabolism, antioxidant defense, and cognitive function. Although there are limitations to using N-(1H-indol-1-ylacetyl)methionine in lab experiments, there are several future directions for research, including investigating its therapeutic applications, mechanism of action, synthesis method, and safety.
合成法
N-(1H-indol-1-ylacetyl)methionine can be synthesized from methionine and indole-3-acetaldehyde using a chemical reaction. The reaction involves the condensation of methionine and indole-3-acetaldehyde in the presence of a catalyst. The resulting product is N-(1H-indol-1-ylacetyl)methionine.
科学的研究の応用
N-(1H-indol-1-ylacetyl)methionine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that N-(1H-indol-1-ylacetyl)methionine has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Moreover, N-(1H-indol-1-ylacetyl)methionine has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in cardiovascular diseases.
特性
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-21-9-7-12(15(19)20)16-14(18)10-17-8-6-11-4-2-3-5-13(11)17/h2-6,8,12H,7,9-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXBUJNLRXGPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)